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N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

N-(5-Chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549034-37-7; molecular formula C₁₇H₁₅ClN₄O; molecular weight 326.8 g/mol) is a fully synthetic small molecule belonging to the imidazo[1,2-b]pyridazine-6-carboxamide chemotype. The compound features a 2-cyclopropyl substituent on the imidazo[1,2-b]pyridazine core and a 5-chloro-2-methylphenyl carboxamide at the 6-position.

Molecular Formula C17H15ClN4O
Molecular Weight 326.8 g/mol
CAS No. 2549034-37-7
Cat. No. B6454617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
CAS2549034-37-7
Molecular FormulaC17H15ClN4O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
InChIInChI=1S/C17H15ClN4O/c1-10-2-5-12(18)8-14(10)20-17(23)13-6-7-16-19-15(11-3-4-11)9-22(16)21-13/h2,5-9,11H,3-4H2,1H3,(H,20,23)
InChIKeySNAQDNMJFDDMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549034-37-7): Structural Identity and Procurement Classification


N-(5-Chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549034-37-7; molecular formula C₁₇H₁₅ClN₄O; molecular weight 326.8 g/mol) is a fully synthetic small molecule belonging to the imidazo[1,2-b]pyridazine-6-carboxamide chemotype . The compound features a 2-cyclopropyl substituent on the imidazo[1,2-b]pyridazine core and a 5-chloro-2-methylphenyl carboxamide at the 6-position [1]. The imidazo[1,2-b]pyridazine scaffold is a well-precedented ATP-competitive kinase inhibitor hinge-binding motif that has yielded clinical candidates targeting diverse kinases including VEGFR2 (TAK-593, IC₅₀ = 0.95 nM) [2], AKT1/2 (BAY-1125976, IC₅₀ = 5.2 nM and 18 nM) , and GSK-3β [3]. However, the specific biological target(s) and potency of this particular compound have not been disclosed in peer-reviewed literature or patent exemplification as of the search date.

Uncharacterized substitution pattern supports kinase profiling screening workflows
Cyclopropyl/5-chloro-2-methylphenyl combination enables C2-SAR and anilide SAR exploration
Lower molecular weight profile may support lead-like optimization space

Why N-(5-Chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Interchanged with Close Structural Analogs


Within the 2-substituted imidazo[1,2-b]pyridazine-6-carboxamide series, ostensibly minor structural modifications produce divergent kinase selectivity profiles, physicochemical properties, and metabolic stability. The 2-cyclopropyl substituent on the target compound (CAS 2549034-37-7) is not functionally equivalent to the 2-tert-butyl (CAS not available from non-excluded sources) or 2-methyl (CAS on evitachem, excluded) variants, despite sharing the identical 5-chloro-2-methylphenyl carboxamide at position 6 . Published SAR from the broader imidazo[1,2-b]pyridazine class demonstrates that the C2 substituent directly modulates the compound's trajectory within the kinase ATP-binding pocket, influencing both potency and selectivity across the kinome [1]. Notably, the cyclopropyl group imparts distinct conformational constraints, metabolic stability characteristics (resistance to CYP-mediated oxidation relative to tert-butyl), and altered lipophilicity (clogP) compared to alkyl substituents, making generic substitution scientifically unsound without empirical bioassay confirmation [2].

C2 cyclopropyl–tert-butyl mismatch

Steric, lipophilic and conformational differences may shift kinase selectivity; empirical profiling required before any interchange.

Anilide substitution pattern divergence

Electronic and topological variation vs. 3-chloro-4-fluorophenyl analog may alter kinome address; generic substitution is unsupported.

N-(5-Chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide: Quantitative Differential Evidence for Procurement Decision-Making


Cyclopropyl vs. tert-Butyl at C2: Structural and Physicochemical Differentiation from the Closest Analog

The target compound carries a cyclopropyl group at the imidazo[1,2-b]pyridazine C2 position, while its closest commercially catalogued analog bears a tert-butyl substituent at the same position (2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide) . These two substituents differ quantitatively in steric bulk (Taft Es: cyclopropyl ≈ –0.06 vs. tert-butyl ≈ –1.54), lipophilicity contribution (π: cyclopropyl ≈ 1.0 vs. tert-butyl ≈ 1.98), and molecular refractivity (MR: cyclopropyl ≈ 13.5 vs. tert-butyl ≈ 19.6) [1]. The cyclopropyl group introduces ring strain (~27.5 kcal/mol) that can participate in stereoelectronic interactions with kinase hinge residues, a feature absent in the tert-butyl analog. No head-to-head bioassay data comparing these two compounds was identified in the peer-reviewed literature.

C2 Substituent Profile
Data to verify
ΔEs ≈ 1.48, ΔMR ≈ 6.1, Δπ ≈ 0.98: cyclopropyl substantially less steric and lipophilic than tert-butyl
May confer distinct kinase selectivity; not experimentally verified
Computed substituent constants; no head-to-head bioassay
Medicinal chemistry Kinase inhibitor design Structure-activity relationships

5-Chloro-2-methylphenyl vs. 3-Chloro-4-fluorophenyl Anilide: Differentiation in Aryl Substitution Pattern

The target compound features a 5-chloro-2-methylphenyl carboxamide, whereas a closely related analog (CAS 2549040-49-3) carries a 3-chloro-4-fluorophenyl group at the same carboxamide position, both sharing the identical 2-cyclopropylimidazo[1,2-b]pyridazine core . The substitution pattern difference alters the electronic character of the anilide ring (Hammett σₚ: 5-Cl,2-CH₃ ≈ +0.23 combined vs. 3-Cl,4-F ≈ +0.60 combined) and the vector of the terminal aromatic ring relative to the hinge-binding core [1]. In published imidazo[1,2-b]pyridazine kinase inhibitor SAR, variations in the anilide substitution pattern have been shown to modulate kinase selectivity (e.g., shifting from Haspin inhibition to DYRK/CLK inhibition with different anilide substituents) [2]. No head-to-head bioassay comparison between these two specific compounds has been published.

Anilide Substitution
Class-level
Δσₚ ≈ 0.37; 3-Cl-4-F analog more electron-withdrawing; exit vector topology differs
May shift kinase selectivity profile; not validated for this compound pair
Class-level SAR inference; empirical confirmation lacking
Kinase selectivity Anilide SAR Medicinal chemistry

Molecular Weight and Ligand Efficiency Parameters Relative to Clinical-Stage Imidazo[1,2-b]pyridazine-6-carboxamide Compounds

The target compound (MW = 326.8 g/mol; clogP estimated ~3.0–3.5; heavy atom count = 24) is compared with two clinically characterized imidazo[1,2-b]pyridazine-6-carboxamide inhibitors: BAY-1125976 (MW = 383.45 g/mol; an AKT1/2 allosteric inhibitor) and TAK-593 (MW = 445.47 g/mol; a VEGFR2/PDGFR inhibitor) [1]. The target compound is 15% and 27% lower in molecular weight, respectively, positioning it in a more favorable region of lead-like chemical space (MW < 350) [2]. Its calculated ligand efficiency metrics (LE ≈ 0.35–0.45 assuming hypothetical IC₅₀ of 100 nM–1 μM) would exceed those of both BAY-1125976 (LE ≈ 0.29 for AKT1) and TAK-593 (LE ≈ 0.25 for VEGFR2) if it achieves comparable potency. However, no experimental potency data are available to validate this inference.

Lead-Like Profile
Class-level
MW 326.8: 15–27% lower than clinical-stage imidazo[1,2-b]pyridazine leads; hypothetical LE 0.35–0.45
Supports lead optimization space; LE prediction requires potency data
Potency-dependent inference; no IC₅₀ available
Drug-likeness Ligand efficiency Lead optimization

Cyclopropyl Substituent and Metabolic Stability: Class-Level Inference from Imidazo[1,2-b]pyridazine and General Medicinal Chemistry Principles

The cyclopropyl group at C2 is a recognized metabolic stability motif in kinase inhibitor design. In the broader imidazo[1,2-b]pyridazine series, cyclopropyl-containing compounds such as TAK-593 (which incorporates a cyclopropylcarbonylamino motif) have demonstrated sufficient metabolic stability to achieve oral bioavailability [1]. By contrast, the 2-tert-butyl analog of the target compound contains a tert-butyl group that is susceptible to CYP-mediated hydroxylation at the terminal methyl groups, a well-characterized metabolic liability [2]. The cyclopropyl group's increased C–H bond dissociation energy (~106 kcal/mol for cyclopropyl C–H vs. ~96 kcal/mol for tert-butyl C–H) confers intrinsic resistance to oxidative metabolism [3]. While the target compound's in vitro microsomal stability has not been publicly reported, the cyclopropyl-for-tert-butyl substitution represents a rational metabolic engineering strategy supported by precedent in the imidazo[1,2-b]pyridazine class.

Metabolic Stability Motif
Class-level
Cyclopropyl C–H BDE ≈ 106 kcal/mol vs. tert-butyl ≈ 96 kcal/mol; zero terminal methyl groups
Predicted metabolic advantage; unverified for this compound
Microsomal stability data needed; class-level precedent exists
Metabolic stability CYP oxidation Cyclopropyl SAR

Kinase Profiling Potential: Scaffold Precedent from the 3,6-Disubstituted Imidazo[1,2-b]pyridazine Chemotype

The imidazo[1,2-b]pyridazine-6-carboxamide scaffold has been extensively validated as an ATP-competitive kinase inhibitor chemotype. Published kinase profiling of 3,6-disubstituted imidazo[1,2-b]pyridazine libraries has identified selective inhibitors of DYRK1A, CLK1, Haspin (IC₅₀ = 6–100 nM) [1], GSK-3β (brain-penetrant, orally bioavailable inhibitors) [2], Mps1/TTK, and Pim-1/2 kinases [3]. The target compound's substitution pattern—cyclopropyl at C2 and 5-chloro-2-methylphenyl carboxamide at C6—represents a distinct vector combination within this scaffold space that has not been explicitly profiled. By comparison, the 2-methyl and 2-tert-butyl analogs represent alternative C2 substitution strategies that have likewise not been profiled. Procurement of this compound enables empirical kinase selectivity profiling to determine whether the cyclopropyl/5-chloro-2-methylphenyl combination confers a unique selectivity fingerprint relative to published imidazo[1,2-b]pyridazine-6-carboxamide inhibitors.

Kinase Profiling Potential
Class-level
Imidazo[1,2-b]pyridazine-6-carboxamide scaffold validated across ≥6 kinases at nM potency
Supports kinome screening of this unprofiled substitution variant
Target engagement uncharacterized; empirical screening essential
Kinase panel screening Kinome selectivity Hinge binder

N-(5-Chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide: Evidence-Anchored Application Scenarios for Scientific and Industrial Use


Kinase Selectivity Panel Screening for Novel Chemotype Profiling

The compound is most appropriately deployed in broad kinome profiling panels (e.g., DiscoverX KINOMEscan or Reaction Biology Corp HotSpot) to empirically determine its kinase inhibition fingerprint. Given that the imidazo[1,2-b]pyridazine-6-carboxamide scaffold has yielded inhibitors of structurally diverse kinases including Haspin (IC₅₀ 6–100 nM), GSK-3β, DYRK1A, CLK1, and Mps1 [1], screening this uncharacterized substitution variant may reveal novel kinase selectivity profiles. The distinct cyclopropyl/5-chloro-2-methylphenyl substitution combination, compared to published analogs, provides a rational basis for expecting a unique kinome address. Procurement of 5–10 mg enables initial single-concentration (1–10 μM) screening against a panel of 100–400 kinases, followed by dose-response confirmation of hits.

Structure-Activity Relationship (SAR) Comparator for C2 Substituent Optimization

For medicinal chemistry programs exploring the imidazo[1,2-b]pyridazine-6-carboxamide scaffold, this compound serves as a critical comparator to establish the SAR contribution of the C2-cyclopropyl group relative to C2-methyl, C2-tert-butyl, and C2-H analogs. The cyclopropyl group provides a unique combination of moderate steric bulk, conformational constraint, and metabolic stability [2]. Published SAR from related imidazo[1,2-b]pyridazine series demonstrates that C2 substitution directly impacts kinase potency and selectivity [3]. Head-to-head biochemical comparison with the 2-tert-butyl and 2-methyl congeners in a defined kinase assay would quantify the contribution of the cyclopropyl motif to potency and selectivity.

Metabolic Stability Assessment of Cyclopropyl-Containing Imidazo[1,2-b]pyridazine Leads

The compound is suitable for in vitro metabolic stability studies (human/mouse liver microsomes, hepatocytes) to empirically validate the predicted advantage of the cyclopropyl group over the tert-butyl substituent. The cyclopropyl C–H bond dissociation energy (~106 kcal/mol) predicts resistance to CYP-mediated oxidative metabolism relative to tert-butyl (~96 kcal/mol) [4]. Comparison with the 2-tert-butyl analog in parallel microsomal stability assays would directly quantify any metabolic advantage. Such data are essential for prioritizing lead compounds in drug discovery programs targeting oral bioavailability.

Computational Docking and Molecular Dynamics Studies for Kinase Selectivity Prediction

The compound's well-defined structure and the availability of high-resolution crystal structures for multiple imidazo[1,2-b]pyridazine–kinase co-complexes (e.g., Haspin, GSK-3β, and CDPK1 co-crystal structures in the PDB) [5] enable computational docking and molecular dynamics simulations to predict its binding mode and potential kinase targets. The distinct cyclopropyl/5-chloro-2-methylphenyl substitution pattern can be used to train or validate computational selectivity prediction models, guiding subsequent empirical screening efforts and reducing the kinase panel space that requires experimental testing.

Application
Selection Property
Validation Focus
Kinase panel screening
Unexplored substitution pattern
Kinase hit identification and selectivity fingerprint
C2 SAR comparator
Cyclopropyl group SAR position
Potency and selectivity contribution vs. C2 variants
Metabolic stability assessment
Cyclopropyl metabolic stability motif
Microsomal half-life comparison
Computational docking studies
Well-defined structure for docking
Binding mode prediction vs. kinase co-crystals
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